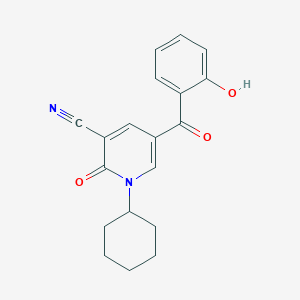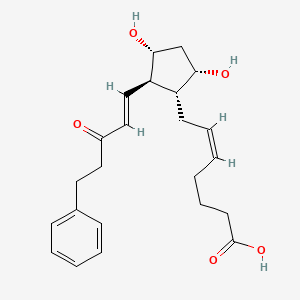
N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide, also known as DIBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DIBA is a derivative of propargylamine and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of monoamine oxidase (MAO), an enzyme that plays a role in the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting the activity of MAO, N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide can increase the levels of these neurotransmitters in the brain, which can have a positive effect on mood and cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide has also been shown to have neuroprotective effects by reducing oxidative stress and preventing the death of neurons. Additionally, N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide has been shown to have anticancer properties by inducing apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide in lab experiments is its ability to selectively inhibit the activity of MAO-B, which is involved in the breakdown of dopamine. This makes it a useful tool for studying the role of dopamine in various biological processes. However, one of the limitations of using N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research involving N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, either as a standalone treatment or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its ability to selectively inhibit the activity of MAO-B makes it a useful tool for studying the role of dopamine in various biological processes. Further research is needed to fully understand the mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide and its potential applications in various areas of scientific research.
合成方法
N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide can be synthesized using a simple two-step process. The first step involves the reaction of propargylamine with diisopropylamine in the presence of a solvent and a catalyst. The resulting product is then reacted with acetic anhydride to obtain N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide. This synthesis method has been well-established and has been used in various research studies.
科学研究应用
N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide has also been studied for its potential use in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-[4-[di(propan-2-yl)amino]but-2-ynyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-10(2)14(11(3)4)9-7-6-8-13-12(5)15/h10-11H,8-9H2,1-5H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNQLOHDYCPWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-({4-chloro-2-[(hydroxyimino)methyl]phenoxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2852653.png)

![N-butyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2852656.png)
![1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2852657.png)
![3-Methyl-1-(1-((2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2852660.png)


![(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide](/img/structure/B2852663.png)
![3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2852664.png)
![5-(2-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2852666.png)
![7-methyl-4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2852668.png)
![benzo[d]thiazol-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2852671.png)
![Methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate](/img/structure/B2852673.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2852674.png)